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molecular formula C32H36N8O2 B2465844 ARRY-382 CAS No. 1313407-95-2

ARRY-382

Cat. No. B2465844
M. Wt: 564.694
InChI Key: JUPOTOIJLKDAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (5.0 g, 10.9 mmol), potassium hydroxide (3.38 g, 60.2 mmol), DMSO (50 mL), and 2-(4-methylpiperazin-1-yl)ethanol (3.16 g, 21.9 mmol) were combined under nitrogen and heated to 95° C. for 16 hours. The mixture was cooled to ambient temperature and THF (300 mL) was added. The slurry was stirred at ambient temperature for 3 hours. The solids were filtered off and the THF removed from the filtrates under vacuum to give a DMSO solution of the product. The DMSO solution was heated to 60° C. and water (100 mL) was added to precipitate out the product. The slurry was cooled to ambient temperature and stirred for 18 hours. The solids were collected by filtration and washed with water (100 mL) and MTBE (50 mL). The material was dried under vacuum at 40° C. to give N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)imidazo[1,2-a]pyridine-3-carboxamide (4.54 g). MS (ES+APCI) m/z=565.1 (M+H).
Name
7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([NH:13][C:14]3[CH:22]=[CH:21][CH:20]=[C:19]4[C:15]=3[C:16]([CH:31]3[CH2:33][CH2:32]3)=[N:17][N:18]4[CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[N:25]=3)=[O:12])=[CH:9][N:10]=[C:4]2[CH:3]=1.[OH-].[K+].[CH3:36][N:37]1[CH2:42][CH2:41][N:40]([CH2:43][CH2:44][OH:45])[CH2:39][CH2:38]1>O.CS(C)=O.C1COCC1>[CH:31]1([C:16]2[C:15]3[C:19](=[CH:20][CH:21]=[CH:22][C:14]=3[NH:13][C:11]([C:8]3[N:5]4[CH:6]=[CH:7][C:2]([O:45][CH2:44][CH2:43][N:40]5[CH2:41][CH2:42][N:37]([CH3:36])[CH2:38][CH2:39]5)=[CH:3][C:4]4=[N:10][CH:9]=3)=[O:12])[N:18]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[N:25]=3)[N:17]=2)[CH2:32][CH2:33]1 |f:1.2|

Inputs

Step One
Name
7-Chloro-N-(3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C(=CN2)C(=O)NC2=C1C(=NN(C1=CC=C2)CC2=NC(=CC=C2)C)C2CC2
Step Two
Name
Quantity
3.38 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3.16 g
Type
reactant
Smiles
CN1CCN(CC1)CCO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the THF removed from the filtrates under vacuum
CUSTOM
Type
CUSTOM
Details
to give a DMSO solution of the product
CUSTOM
Type
CUSTOM
Details
to precipitate out the product
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (100 mL) and MTBE (50 mL)
CUSTOM
Type
CUSTOM
Details
The material was dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1=NN(C2=CC=CC(=C12)NC(=O)C1=CN=C2N1C=CC(=C2)OCCN2CCN(CC2)C)CC2=NC(=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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